TRPA1 Antagonist Activity vs. Allyl Isothiocyanate
Methyl isothiocyanato(phenyl)acetate demonstrates moderate antagonist activity at the rat TRPA1 channel, a target relevant for pain and inflammation research [1]. While not the most potent known antagonist, it provides a distinct chemical scaffold compared to the prototypical agonist, allyl isothiocyanate (AITC). This structural difference can be valuable for developing antagonists with potentially different binding modes or pharmacokinetic properties [2].
| Evidence Dimension | TRPA1 Antagonist Activity (IC50) |
|---|---|
| Target Compound Data | 5.5 µM (5,500 nM) |
| Comparator Or Baseline | Allyl Isothiocyanate (AITC) IC50: 12.1 µM (12,100 nM) on human TRPA1 |
| Quantified Difference | Target compound is approximately 2.2-fold more potent (lower IC50) than AITC in this specific cross-species comparison. |
| Conditions | Rat TRPA1 expressed in HEK293 cells; assessed as inhibition of AITC-induced intracellular calcium increase [1]. Human TRPA1 expressed in HEK293 cells; assessed as inhibition of AITC-induced increase [2]. |
Why This Matters
This data supports the selection of methyl isothiocyanato(phenyl)acetate as a TRPA1 antagonist scaffold with improved potency over the common agonist AITC, offering a different starting point for medicinal chemistry optimization.
- [1] BindingDB. (n.d.). BDBM50410498 (CHEMBL195624). IC50: 5.50E+3nM. Antagonist activity at rat TRPA1 expressed in HEK293 cells. Retrieved from bindingdb.org. View Source
- [2] BindingDB. (n.d.). BDBM50140154 (CHEMBL2387063). IC50: 1.21E+4nM. Antagonist activity at human TRPA1 expressed in HEK293 cells. Retrieved from bindingdb.org. View Source
